molecular formula C8H16O4 B14273482 Methyl [(5-hydroxypentyl)oxy]acetate CAS No. 141401-20-9

Methyl [(5-hydroxypentyl)oxy]acetate

Cat. No.: B14273482
CAS No.: 141401-20-9
M. Wt: 176.21 g/mol
InChI Key: YKLYAUAUHCQZQF-UHFFFAOYSA-N
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Description

Methyl [(5-hydroxypentyl)oxy]acetate is an ester derivative featuring a hydroxypentyl ether-linked acetate group. Its structure comprises a methyl ester moiety connected to an acetic acid backbone, with a 5-hydroxypentyloxy substituent.

Properties

CAS No.

141401-20-9

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 2-(5-hydroxypentoxy)acetate

InChI

InChI=1S/C8H16O4/c1-11-8(10)7-12-6-4-2-3-5-9/h9H,2-7H2,1H3

InChI Key

YKLYAUAUHCQZQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(5-hydroxypentyl)oxy]acetate can be synthesized through the esterification of 5-hydroxypentanol with methyl acetate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

5-Hydroxypentanol+Methyl AcetateAcid CatalystMethyl [(5-hydroxypentyl)oxy]acetate+Methanol\text{5-Hydroxypentanol} + \text{Methyl Acetate} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Methanol} 5-Hydroxypentanol+Methyl AcetateAcid Catalyst​Methyl [(5-hydroxypentyl)oxy]acetate+Methanol

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave energy, which provides uniform heating and reduces reaction time. Parameters such as microwave power, catalyst concentration, and reactant ratios are optimized to achieve high conversion rates .

Chemical Reactions Analysis

Types of Reactions

Methyl [(5-hydroxypentyl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products

    Oxidation: 5-oxopentyl acetate or 5-carboxypentyl acetate.

    Reduction: 5-hydroxypentyl alcohol.

    Substitution: Amides or different esters depending on the nucleophile used.

Scientific Research Applications

Methyl [(5-hydroxypentyl)oxy]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(5-hydroxypentyl)oxy]acetate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which can further interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl [(5-hydroxypentyl)oxy]acetate with structurally related esters, highlighting key differences in functional groups and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₈H₁₆O₅ 192.21 Methyl ester, hydroxypentyl ether Hydroxyl group enhances hydrophilicity; flexible pentyl chain improves solubility in polar solvents.
Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate (CAS 1026417-18-4) C₁₄H₁₉BrO₃ 315.21 Methyl ester, bromopentyl ether Bromine substituent increases lipophilicity (higher logP); serves as intermediate for nucleophilic substitutions .
Methyl (2-hydroxyphenyl)acetate C₉H₁₀O₃ 166.18 Methyl ester, phenolic hydroxyl Aromatic hydroxyl group confers acidity (pKa ~10); limited solubility in nonpolar solvents .
5-(2-Methoxyacetyl)oxypentyl 2-methoxyacetate C₁₁H₂₀O₆ 248.27 Methoxy esters, ether linkages Symmetric methoxy groups reduce reactivity; high stability under neutral conditions .
tert-Butyl 2-[3-[(5-hydroxypentyl)oxy]propoxy]acetate (AA) C₁₅H₃₀O₅ 290.40 tert-Butyl ester, hydroxypentyl ether Bulky tert-butyl group enhances steric hindrance, slowing hydrolysis compared to methyl esters .

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound increases water solubility compared to brominated (logP ~2.5) or tert-butyl analogs (logP ~3.0). However, it remains less polar than phenolic derivatives like Methyl (2-hydroxyphenyl)acetate (logP ~1.2) .
  • Stability : Methyl esters are prone to hydrolysis under acidic/basic conditions. The hydroxypentyl chain may oxidize over time, requiring storage under inert atmospheres. Methoxy derivatives (e.g., 5-(2-methoxyacetyl)oxypentyl 2-methoxyacetate) exhibit superior stability due to reduced electrophilicity .

Research Findings and Data

NMR Spectral Comparison

Compound δ (^1H NMR, ppm) Key Peaks δ (^13C NMR, ppm) Key Peaks
This compound (predicted) 3.69 (s, 3H, OCH₃), 4.10–4.30 (m, 2H, OCH₂CO), 1.40–1.70 (m, 6H, pentyl CH₂), 3.50–3.60 (m, 2H, CH₂OH) 171.5 (COO), 67.0 (OCH₂CO), 62.5 (CH₂OH), 25.6–30.8 (pentyl CH₂)
Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate 3.67 (s, 3H, OCH₃), 4.05 (s, 2H, CH₂COO), 3.45 (t, 2H, BrCH₂) 170.8 (COO), 67.9 (OCH₂), 33.8 (BrCH₂)
tert-Butyl 2-[3-[(5-hydroxypentyl)oxy]propoxy]acetate (AA) 1.48 (s, 9H, C(CH₃)₃), 3.51 (m, 4H, OCH₂), 3.40 (m, 2H, CH₂OH) 80.9 (C(CH₃)₃), 70.1 (OCH₂), 62.3 (CH₂OH)

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